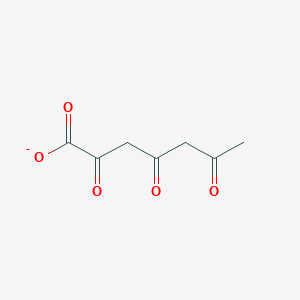
Colletotric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Colletotric acid is a natural product found in Colletotrichum gloeosporioides with data available.
Applications De Recherche Scientifique
Antimicrobial Properties
Colletotric acid, isolated from Colletotrichum gloeosporioides, exhibits significant antimicrobial properties. It has shown inhibitory effects against various bacteria such as Bacillus subtilis, Staphylococcus aureus, and Sarcina lutea, and against the crop pathogenic fungus Helminthosporium sativum (Zou et al., 2000).
Inhibitory Activity on Enzymes and Microorganisms
Colletotric acid, along with related compounds, has shown strong antimicrobial activity against pathogens like P. aeruginosa, MRSA, and C. albicans. These compounds also exhibit significant α-glucosidase inhibitory activity, which is important in managing diabetes (Chen et al., 2019).
11β-Hydroxysteroid Dehydrogenase Type 1 Inhibition
A novel acorene-type sesquiterpene, colletoic acid, was found to inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders such as diabetes and obesity (Aoyagi et al., 2008).
Synthesis and Chemical Analysis
Research has been conducted on the total synthesis of colletoic acid, focusing on its potent natural inhibitory activity on 11β-HSD1. This involves complex chemical processes such as asymmetric intramolecular cyclopropanation, highlighting the compound's significance in medicinal chemistry (Sawada & Nakada, 2013).
Role in Plant-Pathogen Interactions
Colletotric acid is also noted in studies exploring the virulence mechanisms of Colletotrichum species against host plants. It plays a role in modifying the host's defensive responses, contributing to the pathogenicity of these fungi (Joshi, 2018).
Propriétés
Formule moléculaire |
C28H28O10 |
|---|---|
Poids moléculaire |
524.5 g/mol |
Nom IUPAC |
4-[3-(2,4-dihydroxy-6-methylbenzoyl)oxy-5-methoxy-2,4,6-trimethylbenzoyl]oxy-6-hydroxy-2,3-dimethylbenzoic acid |
InChI |
InChI=1S/C28H28O10/c1-11-8-17(29)9-18(30)21(11)27(34)38-25-15(5)22(14(4)24(36-7)16(25)6)28(35)37-20-10-19(31)23(26(32)33)13(3)12(20)2/h8-10,29-31H,1-7H3,(H,32,33) |
Clé InChI |
XCQZDTOTILKBSN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C(=O)OC2=C(C(=C(C(=C2C)OC)C)C(=O)OC3=C(C(=C(C(=C3)O)C(=O)O)C)C)C)O)O |
Synonymes |
colletotric acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S,7R)-4-[4-[(3aS,9bR)-9-methoxy-1,3,3a,4,5,9b-hexahydrobenzo[e]isoindol-2-yl]butyl]-4-azatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione](/img/structure/B1243023.png)



![TG(16:0/16:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z))[iso3]](/img/structure/B1243032.png)


![2-[(2-chlorophenyl)methylene]-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide](/img/structure/B1243037.png)




